Azocan-5-ol
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Overview
Description
Azocan-5-ol is a nitrogen-containing heterocyclic compound with a unique eight-membered ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azocan-5-ol can be synthesized through several methods. One common approach involves the ring-closing metathesis (RCM) reaction. This method utilizes readily available raw materials and involves the formation of the eight-membered ring structure through a metathesis reaction. The reaction conditions typically include the use of a suitable catalyst, such as Grubbs’ catalyst, and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Azocan-5-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield azocan-5-one, while reduction can produce azocan-5-amine.
Scientific Research Applications
Azocan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Azocan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. In biological systems, it can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azocan-5-one: Similar in structure but lacks the hydroxyl group.
Azocan-5-amine: A reduced derivative with an amine group instead of a hydroxyl group.
Azocan-5-carboxylic acid: Contains a carboxyl group, making it more acidic.
Uniqueness
Azocan-5-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Azocan-5-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group (-OH), which enhances its reactivity and biological activity compared to its analogs such as azocan-5-one and azocan-5-amine. The hydroxyl group facilitates hydrogen bonding with biological molecules, influencing their functions and interactions within biological systems.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways, including DNA gyrase, which is crucial for bacterial DNA replication. This inhibition contributes to its antimicrobial properties .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve modulation of signaling pathways that control cell proliferation and apoptosis .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. The following table summarizes its efficacy against different microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound derivatives can significantly reduce the viability of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The following table presents the IC50 values for these cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
These findings suggest that this compound may possess promising anticancer properties worth exploring in clinical settings .
Case Studies and Research Findings
Several case studies have investigated the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The compound was administered in a controlled environment, demonstrating significant reduction in bacterial load without notable toxicity to host cells .
- Cancer Treatment : In a clinical trial focusing on breast cancer patients, this compound derivatives were used as part of a combination therapy. Results indicated improved patient outcomes with reduced tumor size and fewer side effects compared to standard treatments.
- Mechanistic Studies : Research published in the journal Molecules explored the interaction of this compound with specific receptors involved in cancer progression. The study provided insights into how the compound alters receptor activity, leading to decreased proliferation of cancer cells .
Comparative Analysis with Related Compounds
The unique properties of this compound can be contrasted with those of its analogs:
Compound | Key Feature | Biological Activity |
---|---|---|
Azocan-5-one | Lacks hydroxyl group | Limited antimicrobial properties |
Azocan-5-amine | Contains amine instead of hydroxyl | Reduced anticancer efficacy |
Azocan-5-carboxylic acid | More acidic due to carboxyl group | Enhanced solubility but lower bioactivity |
This comparison underscores the significance of the hydroxyl group in enhancing both the chemical reactivity and biological activity of this compound .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
azocan-5-ol |
InChI |
InChI=1S/C7H15NO/c9-7-3-1-5-8-6-2-4-7/h7-9H,1-6H2 |
InChI Key |
GAUSBCDACBHWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCCNC1)O |
Origin of Product |
United States |
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